Emtricitabine triphosphate (tetrasodium salt) Emtricitabine triphosphate (tetrasodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16620484
InChI: InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1
SMILES:
Molecular Formula: C8H9FN3Na4O12P3S
Molecular Weight: 575.12 g/mol

Emtricitabine triphosphate (tetrasodium salt)

CAS No.:

Cat. No.: VC16620484

Molecular Formula: C8H9FN3Na4O12P3S

Molecular Weight: 575.12 g/mol

* For research use only. Not for human or veterinary use.

Emtricitabine triphosphate (tetrasodium salt) -

Specification

Molecular Formula C8H9FN3Na4O12P3S
Molecular Weight 575.12 g/mol
IUPAC Name tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1
Standard InChI Key UVCVKFWKKXBGTF-YPNYOHIOSA-J
Isomeric SMILES C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

Emtricitabine triphosphate tetrasodium salt is a sodium-stabilized derivative of the phosphorylated anabolite (-)-emtricitabine triphosphate. Its molecular formula, C8H9FN3Na4O12P3S\text{C}_8\text{H}_9\text{FN}_3\text{Na}_4\text{O}_{12}\text{P}_3\text{S}, reflects the addition of three phosphate groups to the parent emtricitabine molecule and four sodium counterions to balance the triphosphate’s negative charges . The compound’s molecular weight is 575.11 g/mol, distinguishing it from the free acid form (487.19 g/mol) and other salt variants, such as the triethylammonium (Et3_3NH+^+) salt .

The structural backbone derives from emtricitabine, a cytidine analog featuring a fluorine atom at the 5-position of the pyrimidine ring and a 1,3-oxathiolane sugar moiety . Phosphorylation at the 5'-hydroxyl group converts the prodrug into its active triphosphate form, enabling competitive inhibition of viral reverse transcriptase. X-ray crystallography studies of analogous nucleoside triphosphates suggest a conformation where the triphosphate chain occupies the enzyme’s nucleotide-binding site, sterically hindering natural substrate incorporation .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1188407-46-6
Molecular FormulaC8H9FN3Na4O12P3S\text{C}_8\text{H}_9\text{FN}_3\text{Na}_4\text{O}_{12}\text{P}_3\text{S}
Molecular Weight575.11 g/mol
Storage Conditions-20°C, protected from light and moisture

Mechanism of Action and Pharmacodynamics

Emtricitabine triphosphate (FTC-TP) exerts its antiviral effects through dual mechanisms: competitive inhibition of reverse transcriptase and chain termination. As a deoxycytidine triphosphate (dCTP) analog, FTC-TP competes with dCTP for incorporation into nascent viral DNA. Its incorporation induces premature chain termination due to the absence of a 3'-hydroxyl group on the oxathiolane ring .

Mathematical modeling of reverse transcriptase kinetics reveals that FTC-TP’s efficacy depends on its intracellular concentration relative to dCTP. The polymerization rate (kpolk_{\text{pol}}) and inhibition constant (KiK_i) for FTC-TP are critical determinants of viral suppression. For instance, the mean first hitting time (τ\tau)—a measure of delayed DNA elongation—is governed by the equation:

τ=1kpol(1+[dCTP]Km,dCTP+[FTC-TP]Ki,FTC-TP)\tau = \frac{1}{k_{\text{pol}}} \left( 1 + \frac{[\text{dCTP}]}{K_{\text{m,dCTP}}} + \frac{[\text{FTC-TP}]}{K_{\text{i,FTC-TP}}} \right)

where Km,dCTPK_{\text{m,dCTP}} is the Michaelis constant for dCTP . This model underscores the concentration-dependent activity of FTC-TP, aligning with clinical observations that suboptimal adherence leads to virological failure .

Pharmacokinetics and Analytical Quantification

Absorption and Metabolism

Following oral administration of emtricitabine, intracellular phosphorylation by kinases (e.g., nucleoside diphosphate kinase) generates FTC-TP. Peak plasma concentrations of emtricitabine occur within 1–2 hours, while FTC-TP accumulates in peripheral blood mononuclear cells (PBMCs) with a half-life of 39 hours . Renal excretion accounts for 86% of emtricitabine elimination, necessitating dose adjustments in patients with creatinine clearance <50 mL/min .

Table 2: Pharmacokinetic Parameters in Renal Impairment

Creatinine Clearance (mL/min)AUC (hr·μg/mL)Cmax_{\text{max}} (μg/mL)
>8011.8 ± 2.92.2 ± 0.6
30–4925.1 ± 5.73.2 ± 0.6
<30 (ESRD)53.2 ± 9.92.8 ± 0.5

Analytical Methods

FTC-TP quantification in DBS employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving a lower limit of quantification (LLOQ) of 0.1 pmol/sample . This method enables non-invasive monitoring of adherence, with FTC-TP levels <LLOQ correlating with a 3.4-fold increased risk of future viremia (95% CI: 1.8–6.5) .

Clinical Applications and Research Findings

Predictive Value in Adherence Monitoring

A prospective cohort study (N=667) demonstrated that non-quantifiable FTC-TP in DBS predicted subsequent viremia (≥20 copies/mL) with an adjusted odds ratio (aOR) of 3.4 (p=0.0002) . Notably, this association persisted even among patients reporting perfect adherence, highlighting FTC-TP’s utility in identifying "pharmacological non-adherence" masked by self-report biases .

Table 3: Odds of Future Viremia by FTC-TP Status

FTC-TP StatusaOR (95% CI)p-value
Below LLOQ3.4 (1.8–6.5)0.0002
Quantifiable1 (Reference)

Synergy with Tenofovir Diphosphate

FTC-TP exhibits pharmacodynamic synergy with tenofovir diphosphate (TFV-DP), another NRTI. Co-administration prolongs the mean first hitting time by 38% compared to monotherapy, attributable to dead-end complex (DEC) formation that impedes excision of incorporated analogs .

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